1-[3-[[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone
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Overview
Description
1-[3-[[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone is a complex organic compound that features a thiazole ring, a hydroxyphenyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with Ethanone Moiety: The final step involves coupling the thiazole derivative with an ethanone moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-[[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[3-[[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[3-[[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The ethanone moiety can undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxyphenyl)ethanone: A simpler analog with similar functional groups but lacking the thiazole ring.
2-(4-Hydroxyphenyl)-1,3-thiazole: Contains the thiazole ring and hydroxyphenyl group but lacks the ethanone moiety.
4-(4-Hydroxyphenyl)-1,3-thiazole-2-amine: Similar structure but with an amine group instead of the ethanone moiety.
Uniqueness
1-[3-[[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring, hydroxyphenyl group, and ethanone moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-[3-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11(20)13-3-2-4-14(9-13)18-17-19-16(10-22-17)12-5-7-15(21)8-6-12/h2-10,21H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYZLADUWAFPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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